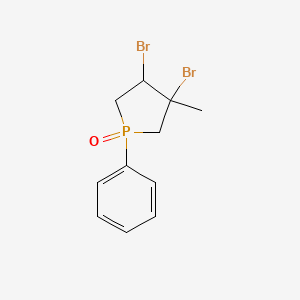
3,4-Dibromo-3-methyl-1-phenyl-1lambda~5~-phospholan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dibromo-3-methyl-1-phenyl-1lambda~5~-phospholan-1-one is an organophosphorus compound characterized by the presence of bromine, methyl, and phenyl groups attached to a phospholanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-3-methyl-1-phenyl-1lambda~5~-phospholan-1-one typically involves the bromination of a precursor compound. One common method is the bromination of 3-methyl-1-phenyl-1lambda~5~-phospholan-1-one using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform under controlled temperature conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the precursor and brominating agent are fed into a reactor under controlled conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3,4-Dibromo-3-methyl-1-phenyl-1lambda~5~-phospholan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form phosphine oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of debrominated products.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of phosphine oxides.
Reduction: Formation of debrominated phospholanones.
Scientific Research Applications
3,4-Dibromo-3-methyl-1-phenyl-1lambda~5~-phospholan-1-one has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4-Dibromo-3-methyl-1-phenyl-1lambda~5~-phospholan-1-one involves its interaction with molecular targets through its bromine and phospholanone moieties. The bromine atoms can participate in halogen bonding, while the phospholanone ring can interact with nucleophilic sites on biomolecules or other chemical entities. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichloro-3-methyl-1-phenyl-1lambda~5~-phospholan-1-one: Similar structure but with chlorine atoms instead of bromine.
3,4-Dibromo-3-methyl-1-phenyl-1lambda~5~-phospholan-1-thione: Similar structure but with a thione group instead of a ketone.
Uniqueness
3,4-Dibromo-3-methyl-1-phenyl-1lambda~5~-phospholan-1-one is unique due to the presence of bromine atoms, which confer distinct reactivity and potential biological activity compared to its chloro or thione analogs. The bromine atoms can participate in specific interactions that are not possible with chlorine or sulfur, making this compound valuable for certain applications.
Properties
CAS No. |
92412-56-1 |
|---|---|
Molecular Formula |
C11H13Br2OP |
Molecular Weight |
352.00 g/mol |
IUPAC Name |
3,4-dibromo-3-methyl-1-phenyl-1λ5-phospholane 1-oxide |
InChI |
InChI=1S/C11H13Br2OP/c1-11(13)8-15(14,7-10(11)12)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 |
InChI Key |
WLMNWAODWCNVJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CP(=O)(CC1Br)C2=CC=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


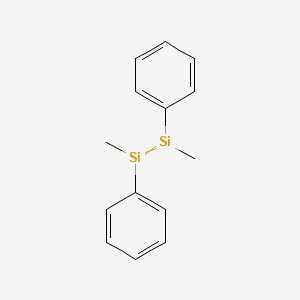
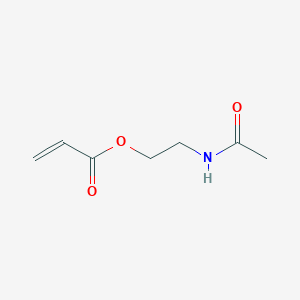
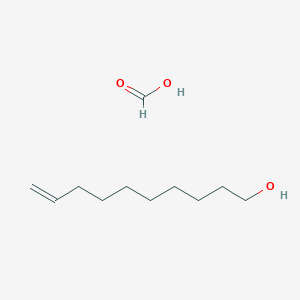
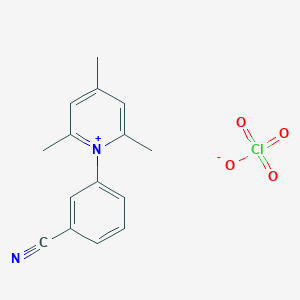
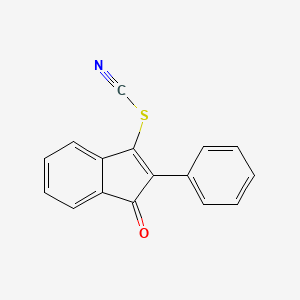
![Ethyl [2-(difluoromethoxy)benzene-1-sulfonyl]carbamate](/img/structure/B14369840.png)

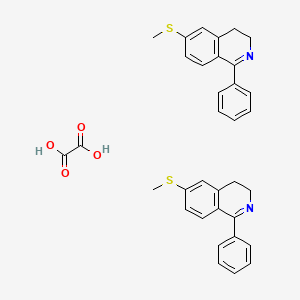
![Methyl 4-(acetyloxy)-3-[(acetyloxy)methyl]-2-benzamidobut-2-enoate](/img/structure/B14369859.png)
![[6-(Hydroxymethyl)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl](phenyl)methanone](/img/structure/B14369867.png)

![2-Acetyl-5-(2-chlorophenyl)-5H-[1,3]thiazolo[2,3-b]quinazolin-3(2H)-one](/img/structure/B14369873.png)
![3-(Phenylsulfanyl)-1-[tri(propan-2-yl)silyl]-1H-pyrrole](/img/structure/B14369878.png)

